6-Amino-4-(biphenyl-4-yl)-3-(methoxymethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
6-Amino-4-biphenyl-4-yl-3-(methoxymethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-4-biphenyl-4-yl-3-(methoxymethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as trifluoromethanesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
6-Amino-4-biphenyl-4-yl-3-(methoxymethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
6-Amino-4-biphenyl-4-yl-3-(methoxymethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Possible use in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 6-amino-4-biphenyl-4-yl-3-(methoxymethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: These compounds share some structural similarities and have been studied for their biological activities.
Imidazole Containing Compounds: Known for their therapeutic potential, these compounds also exhibit diverse biological activities.
Uniqueness
What sets 6-amino-4-biphenyl-4-yl-3-(methoxymethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile apart is its unique combination of functional groups, which allows for a wide range of chemical modifications and potential applications. Its structure provides a versatile platform for the development of new compounds with tailored properties.
Properties
Molecular Formula |
C21H18N4O2 |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
6-amino-3-(methoxymethyl)-4-(4-phenylphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C21H18N4O2/c1-26-12-17-19-18(16(11-22)20(23)27-21(19)25-24-17)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-10,18H,12,23H2,1H3,(H,24,25) |
InChI Key |
VIKHBTMFWRXMQG-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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